4-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a fluorophenyl group, and a tetrahydrothieno[2,3-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
4-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include those with structural similarities, such as other thieno[2,3-b]pyridine derivatives and benzodioxole-containing molecules. Compared to these compounds, 4-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H17FN2O4S |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-3-methyl-6-oxo-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H17FN2O4S/c1-11-19-15(12-2-7-16-17(8-12)29-10-28-16)9-18(26)25-22(19)30-20(11)21(27)24-14-5-3-13(23)4-6-14/h2-8,15H,9-10H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
HFZQJEUZZRYAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.